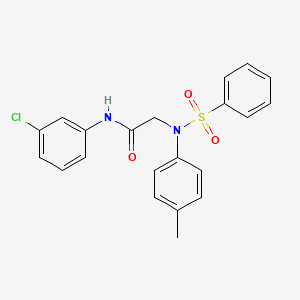
N~1~-(3-chlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
描述
N~1~-(3-chlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 48664, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of NMDA receptor antagonists and has been found to exhibit neuroprotective properties.
作用机制
CGP 48664 acts as a competitive antagonist of the NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptors, CGP 48664 prevents the influx of calcium ions into the neurons, which can cause excitotoxicity and neuronal death.
Biochemical and Physiological Effects:
CGP 48664 has been found to exhibit neuroprotective properties by reducing the extent of neuronal damage in animal models of neurological disorders. It has also been found to improve cognitive function in animal models of Alzheimer's disease and stroke. CGP 48664 has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which can contribute to the progression of neurological disorders.
实验室实验的优点和局限性
CGP 48664 has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its neuroprotective properties. However, it also has some limitations, including its poor solubility in water and its potential for off-target effects.
未来方向
There are several future directions for the research on CGP 48664. One area of focus is the development of more potent and selective NMDA receptor antagonists. Another area of focus is the investigation of the potential therapeutic applications of CGP 48664 in other neurological disorders such as traumatic brain injury and multiple sclerosis. Additionally, the development of more efficient synthesis methods for CGP 48664 could facilitate its use in future research.
In conclusion, CGP 48664 is a promising compound that has been extensively studied for its potential therapeutic applications in neurological disorders. Its neuroprotective properties and ability to block NMDA receptors make it a promising candidate for further research and development. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
CGP 48664 can be synthesized through a multistep process that involves the reaction of 3-chlorobenzoyl chloride with 4-methylphenylmagnesium bromide to form 3-chloro-4-methylbenzophenone. This intermediate is then reacted with phenylsulfonyl chloride and glycine to form the final product, CGP 48664.
科学研究应用
CGP 48664 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has been found to exhibit neuroprotective properties by blocking the NMDA receptors, which are involved in excitotoxicity and neuronal death. CGP 48664 has also been found to improve cognitive function in animal models of Alzheimer's disease and stroke.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-16-10-12-19(13-11-16)24(28(26,27)20-8-3-2-4-9-20)15-21(25)23-18-7-5-6-17(22)14-18/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPLJJKTHXHXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157311 | |
| Record name | N-(3-Chlorophenyl)-2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)-2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide | |
CAS RN |
418781-88-1 | |
| Record name | N-(3-Chlorophenyl)-2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=418781-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chlorophenyl)-2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B5972493.png)
![2-(dimethylamino)-7-{[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5972501.png)
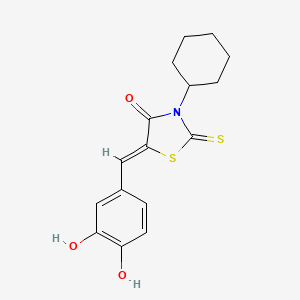
![ethyl 1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5972518.png)
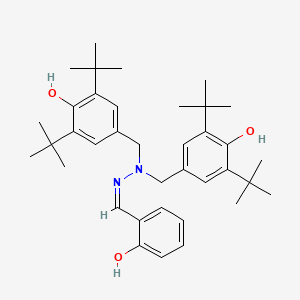
![N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5972529.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B5972559.png)
![methyl 5-[(sec-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5972563.png)
![ethyl 4-(aminocarbonyl)-5-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5972566.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5972567.png)
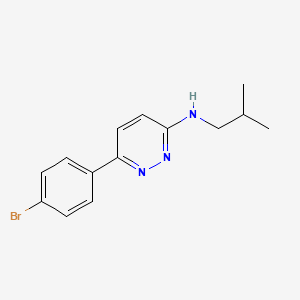
![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B5972581.png)
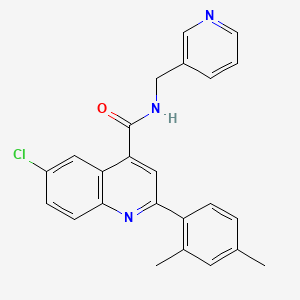
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)